

physical and chemical properties of 2-(4-(methoxymethyl)phenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-(Methoxymethyl)phenyl)acetic acid

Cat. No.: B1322767

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An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(4-(methoxymethyl)phenyl)acetic acid** (CAS No: 343880-24-0). Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted properties and general experimental protocols applicable to the synthesis and analysis of structurally related phenylacetic acid derivatives. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by consolidating available information and providing a framework for further investigation.

Introduction

2-(4-(methoxymethyl)phenyl)acetic acid is a carboxylic acid derivative of phenylacetic acid. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The introduction of a methoxymethyl substituent at the para position of the phenyl ring can influence the compound's lipophilicity, metabolic stability,

and interaction with biological targets. This guide summarizes the core physicochemical properties, provides hypothetical experimental protocols, and discusses the potential biological relevance of this compound to facilitate future research and development.

Physicochemical Properties

Direct experimental data for many of the physicochemical properties of **2-(4-(methoxymethyl)phenyl)acetic acid** are not readily available in the public domain. The following tables summarize the known and predicted properties.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	2-(4-(methoxymethyl)phenyl)acetic acid	-
CAS Number	343880-24-0	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2]
Molecular Weight	180.20 g/mol	[1]
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	300.1 °C at 760 mmHg (Predicted)	-
Density	1.154 g/cm ³ (Predicted)	-
Refractive Index	1.536 (Predicted)	-

Table 2: Chemical and Pharmacokinetic Properties

Property	Value	Source
pKa	Predicted: ~4.5	(Predicted)
LogP	Predicted: ~1.8	(Predicted)
Solubility	Not Reported	-

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of **2-(4-(methoxymethyl)phenyl)acetic acid** are not detailed in the available literature. Therefore, this section provides generalized methodologies that are commonly employed for the synthesis and characterization of 4-substituted phenylacetic acids.

General Synthesis of 4-Substituted Phenylacetic Acids

A common and versatile method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following protocol is a general representation of this synthetic route.

Reaction Scheme:

4-(Methoxymethyl)benzyl chloride → 4-(Methoxymethyl)benzyl cyanide → **2-(4-(methoxymethyl)phenyl)acetic acid**

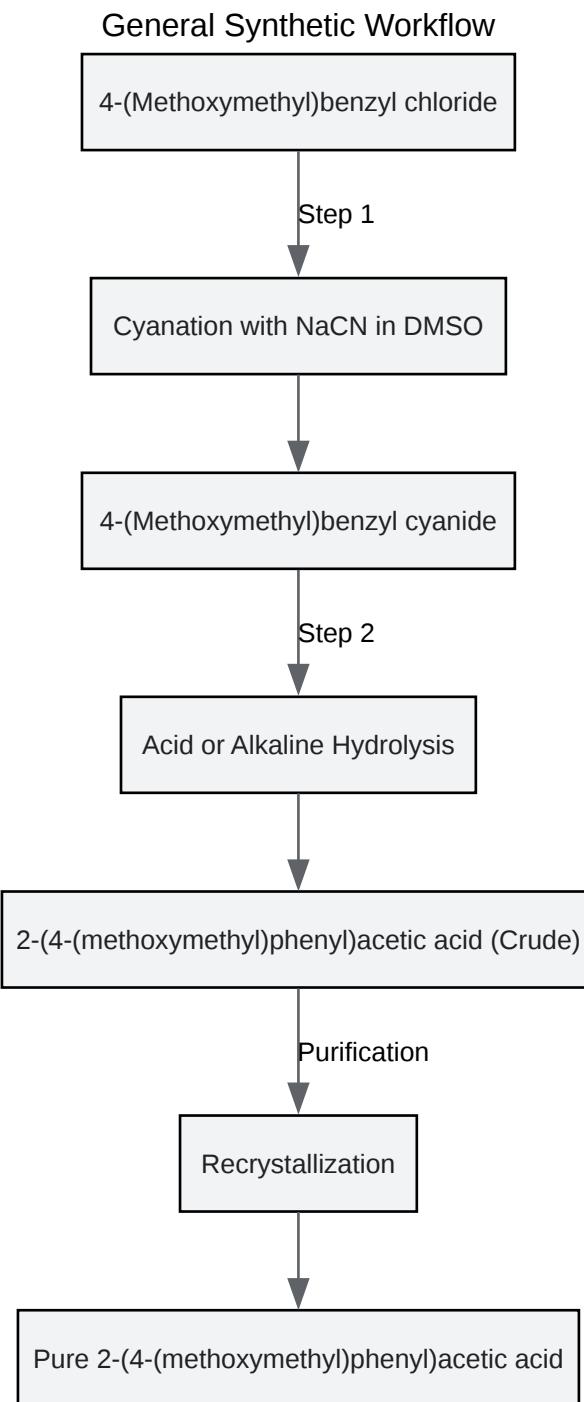
Materials:

- 4-(Methoxymethyl)benzyl chloride
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Cyanation of 4-(Methoxymethyl)benzyl chloride:
 - In a well-ventilated fume hood, dissolve 4-(methoxymethyl)benzyl chloride (1 equivalent) in DMSO.
 - Slowly add sodium cyanide (1.1 equivalents) to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary.
 - Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to obtain the crude 4-(methoxymethyl)benzyl cyanide.
- Hydrolysis of 4-(Methoxymethyl)benzyl cyanide:
 - Acid Hydrolysis: Reflux the crude 4-(methoxymethyl)benzyl cyanide with a mixture of concentrated HCl and water for several hours.
 - Alkaline Hydrolysis: Alternatively, reflux the crude cyanide with an aqueous solution of NaOH.
 - After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
 - If alkaline hydrolysis was performed, acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold water.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-(4-(methoxymethyl)phenyl)acetic acid**.

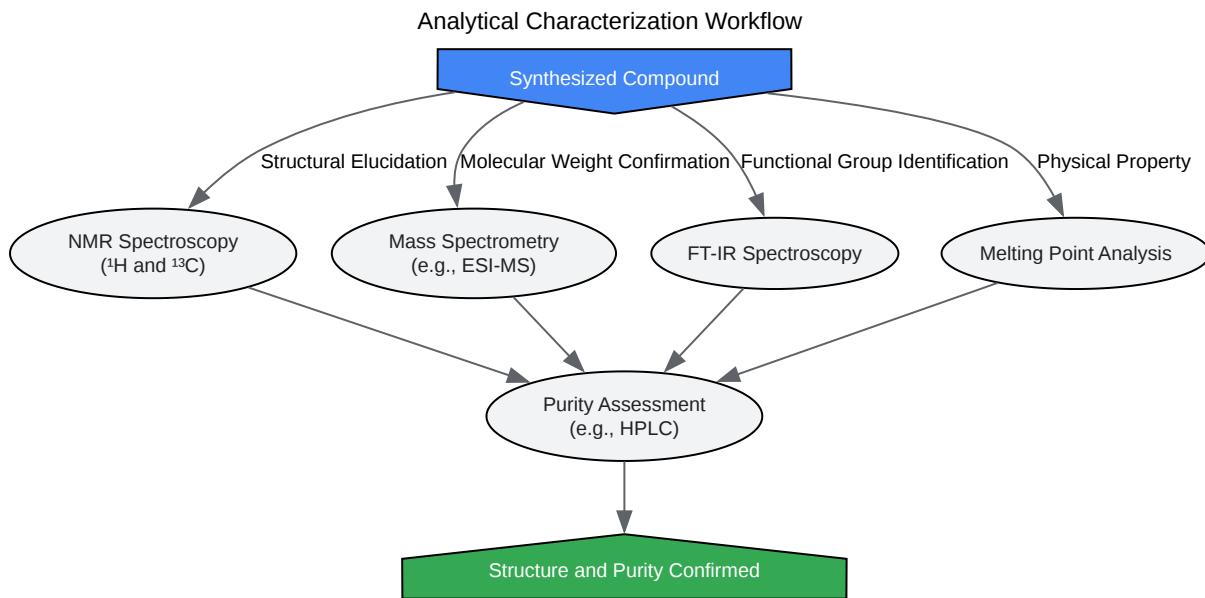


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A general synthetic workflow for **2-(4-(methoxymethyl)phenyl)acetic acid**.

Analytical Characterization Workflow

The following workflow outlines the standard analytical techniques used to characterize the final product.



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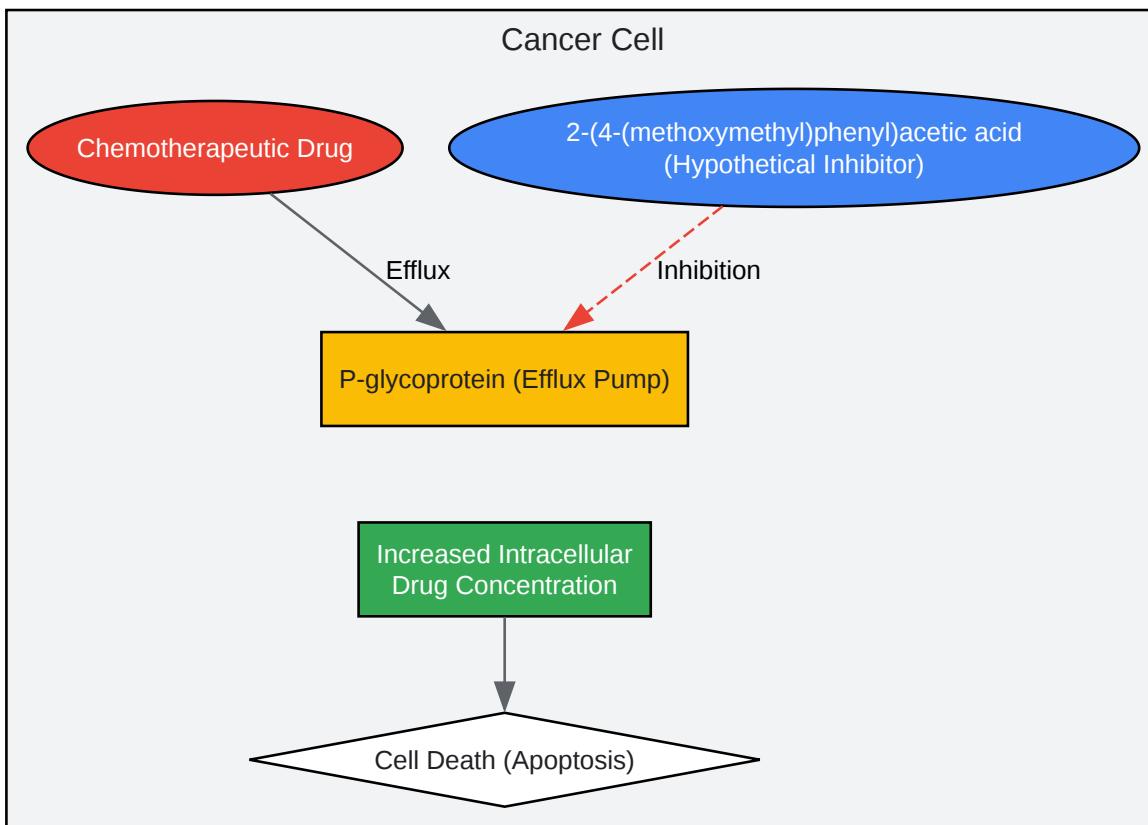
A standard workflow for analytical characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **2-(4-(methoxymethyl)phenyl)acetic acid**, the broader class of phenylacetic acids exhibits a range of biological effects. For instance, some 4-alkoxy substituted phenylacetic acids have been investigated for their potential as modulators of P-glycoprotein, a key protein in multidrug resistance in cancer.

Based on the activities of related compounds, a hypothetical signaling pathway that could be investigated for **2-(4-(methoxymethyl)phenyl)acetic acid** is its potential interaction with cellular efflux pumps like P-glycoprotein. Inhibition of such pumps can lead to increased intracellular concentrations of co-administered therapeutic agents.

Hypothetical Signaling Pathway Interaction

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Hypothetical inhibition of P-glycoprotein by the target compound.

Conclusion

2-(4-(methoxymethyl)phenyl)acetic acid is a compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data is currently scarce, this guide provides a foundational understanding of its properties based on available information and predictions. The general experimental protocols and the discussion of potential biological activities are intended to guide future research efforts into this and related molecules. Further experimental validation of the properties and biological activities outlined in this document is warranted.

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